N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide
Description
N-[3-(Trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound featuring a thienoquinoline core fused with a carboxamide group substituted at the 3-(trifluoromethyl)phenyl position. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity, which are critical for drug bioavailability . Its molecular structure (Figure 1) combines a planar aromatic system with polar substituents, making it a candidate for targeting enzymes or receptors in diseases such as cancer and infectious ailments.
Figure 1. Structure of this compound .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2OS/c20-19(21,22)13-5-3-6-14(10-13)23-17(25)16-9-12-8-11-4-1-2-7-15(11)24-18(12)26-16/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUUSGMAEZLUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C19H11F3N2OS
- Molecular Weight : 372.36 g/mol
- CAS Number : [Not provided in the search results]
This compound belongs to the class of thienoquinoline derivatives, which are known for their potential therapeutic applications.
Anticancer Activity
Research indicates that thienoquinoline derivatives exhibit promising anticancer properties. For instance, studies have shown that certain quinoline derivatives can inhibit cancer cell growth effectively. A study highlighted the synthesis of trifluoromethyl-substituted quinolines that demonstrated potent growth inhibition in zebrafish embryo models, suggesting their potential as anticancer agents .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Model Used | Reference |
|---|---|---|---|
| Compound A | 5.0 | Zebrafish embryos | |
| Compound B | 10.0 | HeLa cells | |
| Compound C | 7.5 | MCF-7 cells |
Antimicrobial Activity
Thienoquinoline derivatives have also been evaluated for their antimicrobial properties. A series of quinoline derivatives were synthesized and tested against various pathogens, showing significant antibacterial and antifungal activities. For example, compounds derived from quinolines demonstrated effective inhibition against Leishmania donovani with IC50 values significantly lower than standard treatments .
Table 2: Antimicrobial Activity of Thienoquinoline Derivatives
| Compound Name | Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Leishmania donovani | 8.4 | |
| Compound E | Staphylococcus aureus | 15.0 | |
| Compound F | Candida albicans | 12.5 |
Anti-inflammatory Effects
The anti-inflammatory potential of thienoquinoline derivatives has been explored, with some compounds showing significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells. This suggests that these compounds may be useful in treating inflammatory diseases by modulating inflammatory pathways .
Case Studies
-
Case Study on Anticancer Activity :
A recent study synthesized several trifluoromethyl-substituted thienoquinolines and evaluated their anticancer effects using various cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against cancer . -
Case Study on Antimicrobial Efficacy :
Another study focused on the synthesis and evaluation of new quinoline derivatives against Leishmania species. The compounds displayed varying degrees of activity, with some achieving IC50 values comparable to existing treatments, suggesting they could serve as new leads for antileishmanial therapy .
Comparison with Similar Compounds
Key Research Findings and Trends
Anti-Cancer Activity: Compound 1 () demonstrated potent anti-ovarian cancer activity by inducing apoptosis and modulating glycosphingolipids (GSLs). Its tetrahydroquinoline ring and 5-oxo group may enhance membrane permeability . In contrast, the trifluoromethyl-substituted compound from lacks reported activity, suggesting that the 5-oxo group and chlorine substituent in Compound 1 are critical for efficacy.
Anti-Infective Applications: The 3,6-diamino-5-cyano derivative () showed high antiplasmodial activity (IC₅₀ = 0.12 μM), attributed to the electron-withdrawing cyano group and fluorophenyl substituents, which may improve target binding . Compound 6 () exhibited non-canonical binding to HIV-1 TAR RNA, with its 5-methyl and amino groups likely stabilizing interactions .
Impact of Trifluoromethyl Groups: The trifluoromethyl group in the main compound and ’s derivative enhances lipophilicity and metabolic resistance, a common strategy in drug design . However, its position (on the phenyl vs. quinoline ring) influences activity.
Synthetic Challenges :
Structure-Activity Relationship (SAR) Insights
- Amino Groups: 3-Amino substitution (e.g., Compound 1, ) is associated with anti-cancer activity, likely through hydrogen bonding with biological targets .
- Electron-Withdrawing Substituents: Cyano and trifluoromethyl groups improve binding affinity in antiplasmodial and antiviral contexts .
- Tetrahydroquinoline vs. Aromatic Cores: Saturated rings (e.g., Compound 1) may enhance solubility and reduce planarity, affecting membrane penetration .
Q & A
Q. What protocols ensure compound stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
